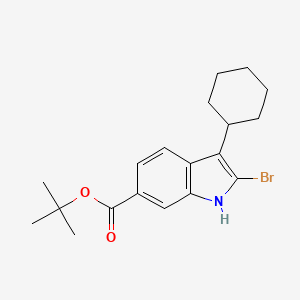

tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate

Description

BenchChem offers high-quality tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BrNO2/c1-19(2,3)23-18(22)13-9-10-14-15(11-13)21-17(20)16(14)12-7-5-4-6-8-12/h9-12,21H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDARNHWERPVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC2=C(C=C1)C(=C(N2)Br)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10732840 | |

| Record name | tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879498-90-5 | |

| Record name | tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate

Introduction: Contextualizing a Novel Indole Scaffold

The indole core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and FDA-approved drugs.[1] Its versatile scaffold allows for a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide focuses on a specific, complex derivative: tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate . Publicly available data on this exact molecule is scarce, suggesting its status as a novel or specialized research compound.

Therefore, this document serves as both a predictive analysis and a methodological guide. As a Senior Application Scientist, my objective is to deconstruct the molecule's architecture to forecast its physicochemical profile and to provide robust, field-proven protocols for the empirical determination of these properties. This guide is designed for researchers, scientists, and drug development professionals who may be synthesizing or characterizing this molecule or structurally similar compounds. We will explore not just what its properties are likely to be, but why they manifest and how to precisely measure them.

Molecular Profile and Predicted Physicochemical Properties

The structure of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate integrates several key functional groups that collectively define its chemical behavior.

-

Indole Core with N-H Proton: The bicyclic aromatic system provides a rigid scaffold. The nitrogen proton is weakly acidic and a potential hydrogen bond donor.

-

2-Bromo Substituent: This heavy atom significantly increases the molecular weight and lipophilicity. It also serves as a key handle for synthetic elaboration via cross-coupling reactions.

-

3-Cyclohexyl Group: This bulky, non-polar aliphatic ring is a major contributor to the molecule's lipophilicity. It will sterically influence interactions with biological targets and likely decrease aqueous solubility.

-

6-tert-Butyl Carboxylate Group: The tert-butyl ester acts as a lipophilic protecting group for the carboxylic acid. This group makes the molecule neutral under physiological pH. Cleavage of the ester would reveal an ionizable carboxylic acid, drastically altering solubility and binding characteristics.

Based on this structure, we can predict a profile characteristic of a highly lipophilic, poorly water-soluble compound.

| Property | Predicted Value / Characteristic | Rationale & Implication in Drug Development |

| Molecular Formula | C₂₀H₂₄BrNO₂ | Derived from chemical structure. |

| Molecular Weight | 394.31 g/mol | High molecular weight can impact permeability and ligand efficiency. |

| Appearance | Likely a solid at room temperature. | Based on similar complex indole structures. |

| Aqueous Solubility | Very Low | The large, non-polar cyclohexyl and tert-butyl groups will dominate, leading to poor solvation in water. This presents a major challenge for formulation. |

| Lipophilicity (LogP) | High (Predicted > 4.5) | The combination of the bromo, cyclohexyl, and tert-butyl ester groups results in a highly non-polar molecule, favoring partitioning into lipid environments. This suggests good membrane permeability but may lead to issues with off-target binding and metabolic instability.[3] |

| pKa (Ionization Constant) | Indole N-H: ~16-17 (weakly acidic)Carboxylic Acid (upon de-esterification): ~4-5 | The intact ester is non-ionizable. The indole N-H is not physiologically relevant as an acid. If the ester is cleaved, the resulting carboxylate will be ionized at physiological pH, dramatically increasing aqueous solubility.[4][5] |

| Chemical Stability | Moderate | Indole rings can be susceptible to oxidation. Stability should be assessed under various pH, light, and oxidative conditions. The bulky substituents may offer some steric protection.[6][7] |

Part 1: Experimental Determination of Solubility

Solubility is a critical determinant of a drug's bioavailability.[8] For a compound predicted to have low aqueous solubility, precise measurement is essential. Two key types of solubility are assessed: kinetic and thermodynamic.[8]

Kinetic Solubility Assay

This high-throughput method measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer.[8] It mimics the conditions of many in vitro biological assays.

Protocol: Nephelometric Kinetic Solubility

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the title compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Incubation: Shake the plate for 1-2 hours at room temperature to allow for precipitation to equilibrate.

-

Measurement: Read the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Causality: The rapid precipitation from a supersaturated state provides a quick, albeit sometimes overestimated, measure of solubility that is highly relevant for screening campaigns.

Thermodynamic Solubility Assay (Shake-Flask Method)

This "gold standard" method measures the true equilibrium solubility of a compound.[9][10]

Protocol: Shake-Flask Equilibrium Solubility

-

Compound Addition: Add an excess amount of the solid compound to vials containing buffers at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8).[10]

-

Equilibration: Seal the vials and shake them in a temperature-controlled water bath (typically 25°C or 37°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.[9] The presence of undissolved solid must be confirmed visually.[9]

-

Phase Separation: Centrifuge or filter the samples to separate the saturated supernatant from the excess solid.

-

Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

pH Verification: Measure the final pH of the saturated solution to ensure it has not changed during the experiment.[10]

Self-Validation: The protocol's trustworthiness comes from ensuring true equilibrium is reached. This is validated by taking measurements at multiple time points (e.g., 24h and 48h) and confirming that the concentration no longer increases.

Caption: Workflow for pKa determination using NMR spectroscopy.

Conclusion and Forward Look

Tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate presents a physicochemical profile dominated by high lipophilicity and low aqueous solubility. This combination is a double-edged sword in drug development: it suggests excellent potential for passive diffusion across cell membranes but poses significant hurdles for formulation and may lead to rapid metabolism or non-specific binding. The experimental protocols detailed in this guide provide a clear, validated pathway for obtaining the empirical data needed to navigate these challenges. Accurate characterization of its solubility, lipophilicity, and stability is the foundational step for any further development, enabling rational formulation strategies and providing critical context for the interpretation of biological activity data.

References

-

PubChem. (n.d.). tert-Butyl 3-bromo-1H-indole-1-carboxylate. Retrieved January 24, 2026, from [Link]

-

National Institutes of Health. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved January 24, 2026, from [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. Retrieved January 24, 2026, from [Link]

-

National Institutes of Health. (n.d.). Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. Retrieved January 24, 2026, from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 24, 2026, from [Link]

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved January 24, 2026, from [Link]

-

Varian Unity Inova. (n.d.). C NMR spectra were recorded at 300 MHz in CDCl3. Retrieved January 24, 2026, from [Link]

-

International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved January 24, 2026, from [Link]

-

National Institutes of Health. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Retrieved January 24, 2026, from [Link]

-

Yamai, Y., & T. (2017). CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Predicted vs. experimental logP values for the 140 compounds in the MLR training set. Retrieved January 24, 2026, from [Link]

-

National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved January 24, 2026, from [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved January 24, 2026, from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved January 24, 2026, from [Link]

-

Cambridge MedChem Consulting. (2017). pKa. Retrieved January 24, 2026, from [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved January 24, 2026, from [Link]

-

PubMed. (2020). Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). tert-Butyl (2S,3R,4R)-7′-bromo-4-methyl-2′,5-dioxo-4,5-dihydro-3H-spiro[furan-2,3′-indoline]-3-carboxylate. Retrieved January 24, 2026, from [Link]

-

FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved January 24, 2026, from [Link]

-

LCGC. (n.d.). Determination of pKa Values by Liquid Chromatography. Retrieved January 24, 2026, from [Link]

-

European Union. (2021). STANDARD OPERATING PROCEDURE for solubility testing. Retrieved January 24, 2026, from [Link]

-

ScienceDirect. (2021). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Retrieved January 24, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. fda.gov [fda.gov]

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry and drug discovery, providing unparalleled insight into molecular structure.[1] This guide offers an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of tert-butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate, a complex heterocyclic compound. By dissecting the anticipated chemical shifts, multiplicities, and coupling constants, we aim to provide a comprehensive reference for the structural elucidation and characterization of this and related molecules. The principles discussed herein are grounded in the fundamental concepts of chemical environment and electron density, which govern the resonance of atomic nuclei in a magnetic field.[2]

Molecular Structure and Key Functional Groups

The target molecule, tert-butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate, possesses a substituted indole core, a foundational structure in many biologically active compounds. The key structural features influencing its NMR spectra are:

-

The Indole Ring System: A bicyclic aromatic heterocycle, the electronic environment of which is significantly perturbed by its substituents.

-

The Tert-butyl Ester Group: A bulky ester at the C-6 position.

-

A Bromine Atom: An electron-withdrawing halogen at the C-2 position.

-

A Cyclohexyl Group: A saturated carbocycle at the C-3 position.

-

The N-H Proton: The proton attached to the indole nitrogen.

A thorough understanding of how these groups electronically influence one another is critical for the accurate assignment of NMR signals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted spectrum of tert-butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate would be complex, with distinct regions for the aromatic, aliphatic, and N-H protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).[2]

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| N-H | ~8.1-8.3 | Broad Singlet | 1H | The indole N-H proton is typically deshielded and often appears as a broad signal. Its chemical shift can be concentration and solvent dependent. |

| H-4 | ~7.8-8.0 | Doublet | 1H | This proton is ortho to the electron-withdrawing carboxylate group, leading to a downfield shift. It will be coupled to H-5. |

| H-7 | ~7.6-7.8 | Doublet | 1H | Located on the benzene ring of the indole, its chemical shift is influenced by the adjacent carboxylate group. It will be coupled to H-5. |

| H-5 | ~7.2-7.4 | Doublet of Doublets | 1H | This proton is coupled to both H-4 and H-7, resulting in a doublet of doublets. |

| Cyclohexyl-H (methine) | ~2.5-2.8 | Multiplet | 1H | The methine proton of the cyclohexyl group attached to the indole ring will be deshielded due to its proximity to the aromatic system. |

| Cyclohexyl-H (methylene) | ~1.2-2.0 | Multiplets | 10H | The methylene protons of the cyclohexyl ring will appear as a complex series of overlapping multiplets in the aliphatic region of the spectrum. |

| Tert-butyl | ~1.6 | Singlet | 9H | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet due to the absence of adjacent protons to couple with. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets for each unique carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (Ester) | ~165-170 | The carbonyl carbon of the ester group is significantly deshielded and appears far downfield. |

| C-7a | ~135-138 | A quaternary carbon in the indole ring, its chemical shift is influenced by the fusion of the two rings. |

| C-3a | ~130-133 | Another quaternary carbon at the ring junction. |

| C-6 | ~128-131 | The carbon bearing the carboxylate group. |

| C-4 | ~122-125 | Aromatic carbon on the benzene portion of the indole ring. |

| C-5 | ~120-123 | Aromatic carbon on the benzene portion of the indole ring. |

| C-7 | ~110-115 | Aromatic carbon on the benzene portion of the indole ring. |

| C-2 | ~112-116 | The carbon atom bonded to the bromine atom is deshielded. |

| C-3 | ~100-105 | The carbon atom bonded to the cyclohexyl group. |

| C(CH₃)₃ (quaternary) | ~80-83 | The quaternary carbon of the tert-butyl group. |

| Cyclohexyl-C (methine) | ~35-40 | The methine carbon of the cyclohexyl group. |

| Cyclohexyl-C (methylene) | ~25-35 | The methylene carbons of the cyclohexyl ring will appear in the aliphatic region. |

| C(CH₃)₃ (methyl) | ~28-30 | The methyl carbons of the tert-butyl group. |

Experimental Protocols

Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following is a generalized protocol for the preparation and analysis of an NMR sample of the title compound.

1. Sample Preparation:

-

Solvent Selection: A suitable deuterated solvent must be chosen that completely dissolves the compound. Chloroform-d (CDCl₃) is often a good first choice for many organic molecules.[3] The choice of solvent can influence the chemical shifts of the protons.[4][5]

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.[6] For the less sensitive ¹³C NMR, a more concentrated sample (20-50 mg) may be required.[7]

-

Filtration: To remove any particulate matter that could degrade the spectral resolution, the sample solution should be filtered through a small plug of glass wool or a syringe filter into a clean, dry NMR tube.

-

Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solvent by the manufacturer to define the 0 ppm point on the chemical shift scale.[2]

2. NMR Data Acquisition:

-

Instrumentation: Spectra should be recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.[8]

-

¹H NMR Parameters: A standard one-pulse experiment is typically used. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time.

-

¹³C NMR Parameters: A proton-decoupled experiment is standard. A larger number of scans will be necessary compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.

Visualization of Key Structural Features and Experimental Workflow

Diagram 1: Molecular Structure and Proton Environments

A diagram illustrating the key proton environments on the indole core.

Diagram 2: NMR Experimental Workflow

A flowchart outlining the major steps in an NMR experiment.

Conclusion

The structural complexity of tert-butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate gives rise to intricate and information-rich ¹H and ¹³C NMR spectra. A systematic approach to spectral interpretation, beginning with the identification of key functional groups and their expected chemical shift ranges, is essential for accurate signal assignment. This guide provides a foundational framework for researchers working with this molecule, enabling them to predict, acquire, and interpret its NMR data with confidence. The combination of ¹H and ¹³C NMR spectroscopy, when applied with the principles and protocols outlined herein, serves as a powerful tool for the unambiguous structural verification of this and other novel chemical entities.

References

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]

- Morales-Ríos, M. S., del Rio, R. D., & Joseph-Nathan, P. (1988).

-

PubChem. tert-Butyl 3-bromo-1H-indole-1-carboxylate. [Link]

-

YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

The Royal Society of Chemistry. Supplementary Information for General. ¹H and ¹³C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. [Link]

-

American Chemical Society. NMR Guidelines for ACS Journals. [Link]

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. ¹³C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. [Link]

-

Doc Brown's Chemistry. ¹H proton nmr spectrum of cyclohexene. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Western University. NMR Sample Preparation. [Link]

-

Çolak, N., et al. (2021). SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO)-2-HYDROXY AND (3-NITRO/3-METHOXY)BENZYLIDENEAMINO]- 4,5-DIHYDROTHIENO[2,3-C]PYRIDINE-3,6(7H)-DICARBOXYLATE. ResearchGate. [Link]

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 431. [N/A]

-

Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829–1834. [Link]

-

Verpoorte, R., et al. (1984). Interpretation of substituent-induced ¹³C NMR chemical shifts of oxindoles. New Journal of Chemistry. [Link]

-

Abraham, R. J., et al. (2006). ¹H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 44(5), 491–500. [Link]

-

Wang, Y., et al. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7859. [Link]

-

National Institutes of Health. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

-

The Royal Society of Chemistry. Experimental reporting. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

ASpin-NMR data reporting tool. (2019). PISRT. [Link]

-

ResearchGate. (2025). Synthesis and characterization of 2,4-di-tert-butyl-6-((2-(4-nitrophenyl)-1H-imidazol-3-yl)ethyl) imino methylphenol from 1-(4-nitrophenyl)-1H-imidazole and 2-(((-2-bromoethyl) imino)methyl)-4,6-di-tert-butylphenol and their biological properties. [Link]

-

ANU Open Research. Synthesis of ¹³C/¹⁹F/²H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). 5 Combination of ¹H and ¹³C NMR Spectroscopy. In Spectroscopic Methods in Organic Chemistry (pp. 199-246). Georg Thieme Verlag. [N/A]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

OpenStax. (2023, September 20). 13.4 Chemical Shifts in ¹H NMR Spectroscopy. Organic Chemistry. [Link]

-

Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

-

G., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 7512-7515. [Link]

-

da Silva, A. B., et al. (2021). ¹H and ¹³C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 26(11), 3193. [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

Human Metabolome Database. ¹H NMR Spectrum (1D, 300 MHz, CDCl₃, experimental). [Link]

- Singh, K. S., Sawant, S. G., & Kaminsky, W. (n.d.).

Sources

Mass spectrometry analysis of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate

Introduction: Contextualizing a Novel Indole Derivative

In the landscape of modern drug discovery, indole scaffolds are recognized as privileged structures, forming the core of numerous therapeutic agents. The compound tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate represents a significant synthetic intermediate, merging several key chemical features: a halogenated indole core, a bulky lipophilic cyclohexyl group, and a tert-butyl ester protecting group. Each of these moieties imparts specific physicochemical properties and, critically for our purposes, distinct and predictable behaviors under mass spectrometric analysis. This guide provides an in-depth exploration of the anticipated mass spectrometric characteristics of this molecule, offering a predictive framework for its identification and structural elucidation. We will delve into the theoretical underpinnings of its ionization and fragmentation, present a robust analytical protocol, and visualize the expected fragmentation cascade. This document is intended for researchers and drug development professionals who require a detailed understanding of how to approach the characterization of such complex heterocyclic molecules.

Part 1: Foundational Mass Spectrometry Characteristics

Before delving into complex fragmentation, a foundational understanding of the parent molecule's expected behavior in a mass spectrometer is crucial. This begins with the molecular ion, which provides the most direct evidence of the compound's identity.

Molecular Formula and Isotopic Pattern

The initial step in any mass spectrometry analysis is the determination of the accurate mass and the verification of the isotopic pattern of the molecular ion.

-

Molecular Formula: C₂₀H₂₄BrNO₂

-

Monoisotopic Mass (⁷⁹Br): 389.1000 Da

-

Monoisotopic Mass (⁸¹Br): 391.0980 Da

A key signature of this molecule is the presence of a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[1] This results in a highly characteristic isotopic pattern for the molecular ion ([M]⁺) and any bromine-containing fragments. The mass spectrum will exhibit two peaks of almost equal intensity, separated by two mass-to-charge units (m/z), referred to as the M⁺ and M+2 peaks.[1][2][3][4] This 1:1 isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the analyte.[1][3][4]

Predicted Molecular Ion Data

The following table summarizes the expected m/z values for the protonated molecular ion ([M+H]⁺), which is commonly observed in soft ionization techniques like Electrospray Ionization (ESI).

| Ion | Isotope | Calculated m/z | Relative Abundance |

| [M+H]⁺ | ⁷⁹Br | 390.1078 | ~100% |

| [M+H]⁺ | ⁸¹Br | 392.1058 | ~98% |

Part 2: Elucidating the Fragmentation Cascade (ESI-MS/MS)

Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation. By selecting the isotopic cluster of the parent ion and subjecting it to collision-induced dissociation (CID), we can induce fragmentation at predictable points in the molecule. The following sections propose the most probable fragmentation pathways for tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate.

Primary Fragmentation: The Labile tert-Butyl Group

The tert-butyl ester is the most labile functional group under typical CID conditions. Its fragmentation is expected to be a dominant process, proceeding through two primary, well-established mechanisms:

-

Loss of Isobutylene (C₄H₈): The most common pathway for tert-butyl esters is the neutral loss of isobutylene (56.06 Da) via a rearrangement reaction, leading to the formation of a carboxylic acid.[5][6] This will result in a prominent fragment ion corresponding to the 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid.

-

Loss of the tert-Butyl Radical (•C₄H₉): A less common, but still possible, fragmentation is the homolytic cleavage of the C-O bond, resulting in the loss of a tert-butyl radical (57.07 Da).

The loss of isobutylene is generally favored and is anticipated to produce the base peak in the MS/MS spectrum.

Secondary Fragmentation: The Cyclohexyl Moiety

Following the initial loss from the ester group, the cyclohexyl substituent becomes a key site for further fragmentation. Cycloalkanes typically fragment through the loss of neutral alkene molecules.[7][8] For the cyclohexyl group, the most probable fragmentation is the loss of ethene (C₂H₄, 28.03 Da).[7] This would occur from the fragment ion generated in section 2.1.

Fragmentation of the Indole Core

The indole nucleus itself is relatively stable. However, after the more labile groups have fragmented, characteristic cleavages of the heterocyclic ring system can occur. These are often more complex and may involve ring-opening and subsequent loss of small neutral molecules.

Proposed Fragmentation Pathway Diagram

The logical flow of these fragmentation events can be visualized as a pathway.

Caption: Predicted ESI-MS/MS fragmentation pathway for the protonated molecule.

Summary of Predicted Key Fragments

The table below outlines the expected major fragments, their proposed composition, and the fragmentation event leading to their formation.

| Fragment Label | Predicted m/z (⁷⁹Br / ⁸¹Br) | Proposed Composition | Fragmentation Event |

| [M+H]⁺ | 390.1 / 392.1 | [C₂₀H₂₅BrNO₂]⁺ | Parent Ion |

| A | 334.0 / 336.0 | [C₁₆H₁₇BrNO₂]⁺ | Neutral loss of isobutylene (-C₄H₈) from the tert-butyl ester. |

| B | 308.0 / 310.0 | [C₁₄H₁₄BrNO₂]⁺ | Loss of the cyclohexyl radical (•C₆H₁₁) from the parent ion. |

| C | 306.0 / 308.0 | [C₁₄H₁₃BrNO₂]⁺ | Neutral loss of ethene (-C₂H₄) from Fragment A. |

| D | 255.1 | [C₁₆H₁₇NO₂]⁺ | Loss of a bromine radical (•Br) from Fragment A. |

Part 3: A Practical Guide to Experimental Analysis

To translate this theoretical framework into practice, a robust and reproducible analytical method is required. The following protocol outlines a standard approach for the analysis of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Step-by-Step Experimental Protocol

1. Sample Preparation:

- Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

- Perform serial dilutions to create working standards of 1 µg/mL, 100 ng/mL, and 10 ng/mL in a 50:50 mixture of water and methanol with 0.1% formic acid to ensure efficient protonation.

2. Liquid Chromatography (LC) Conditions:

- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape of this relatively nonpolar molecule.

- Mobile Phase A: Water + 0.1% Formic Acid

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid

- Gradient: Start at 60% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

- Flow Rate: 0.4 mL/min

- Injection Volume: 2 µL

3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)

- Capillary Voltage: 3.5 kV

- Source Temperature: 150 °C

- Desolvation Gas Temperature: 400 °C

- Desolvation Gas Flow: 800 L/hr

- MS Scan Mode (Full Scan): Scan from m/z 100 to 500 to confirm the presence of the [M+H]⁺ isotopic cluster at m/z 390.1 and 392.1.

- MS/MS (Product Ion Scan):

- Select the precursor ion at m/z 390.1.

- Apply a collision energy ramp (e.g., 15-40 eV) to generate a comprehensive fragmentation spectrum.

- Monitor for the expected product ions as detailed in the table above, particularly the expected base peak at m/z 334.0.

Conclusion: A Self-Validating Analytical Approach

The mass spectrometric analysis of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate is a multi-faceted process that relies on the predictable fragmentation of its constituent chemical groups. The strategy outlined in this guide provides a self-validating system. The initial full scan MS confirms the molecular weight and the presence of bromine through the characteristic 1:1 isotopic pattern. Subsequent MS/MS analysis validates the structure through the systematic neutral loss of isobutylene from the tert-butyl ester and the fragmentation of the cyclohexyl group. By understanding these foundational principles and applying the provided experimental protocol, researchers can confidently identify and characterize this and structurally related molecules, accelerating their research and development efforts.

References

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]

-

Video: Mass Spectrometry: Cycloalkane Fragmentation. (2024). JoVE. [Link]

-

Mass Spectra of Alkanes. (n.d.). Michigan State University Department of Chemistry. [Link]

-

The M+2 peak in mass spectra. (n.d.). Chemguide. [Link]

-

Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. [Link]

-

Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]

-

Other Important Isotopes- Br and Cl. (2022). Chemistry LibreTexts. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. youtube.com [youtube.com]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

Initial Screening of a Novel Indole-Based NCE: A Strategic Guide for Tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and approved pharmaceutical agents.[1] Its derivatives exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide presents a comprehensive, technically-grounded strategy for the initial drug discovery screening of a novel chemical entity (NCE), tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate. Lacking pre-existing biological data, this molecule serves as a perfect model for outlining a robust, logic-driven screening cascade. We will detail the critical path from initial compound characterization through a multi-tiered assay system, culminating in hit validation and preliminary ADME/Tox profiling. The methodologies described herein are designed to be self-validating, providing a clear rationale for each experimental choice to ensure the efficient allocation of resources and the generation of high-quality, decision-enabling data.

Compound Analysis and Rationale

Before commencing any biological screening, a thorough analysis of the molecule's structure is paramount. The structural features of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate provide clues to its potential properties and inform the screening strategy.

-

Indole Core: This bicyclic aromatic system is a key pharmacophore, known to interact with a multitude of biological targets, particularly the ATP-binding sites of protein kinases.[4][3]

-

Bromine at C2: The bromine atom serves as a valuable synthetic handle for future structure-activity relationship (SAR) studies via cross-coupling reactions. It also increases the molecule's lipophilicity and can participate in halogen bonding, potentially enhancing target affinity.

-

Cyclohexyl at C3: This bulky, non-polar group will significantly influence the molecule's steric profile and hydrophobicity, which can drive binding to specific hydrophobic pockets within a target protein.

-

Tert-butyl Carboxylate at C6: The tert-butyl ester is a common protecting group and may function as a prodrug moiety, potentially being cleaved by intracellular esterases to reveal a more polar carboxylic acid. This feature has implications for cell permeability and the nature of the active species.

Given these features, a logical starting point is to screen for activity in therapeutic areas where indole derivatives have historically shown promise, such as oncology.[3][5] Specifically, targeting protein kinases is a rational hypothesis.[6][7]

Table 1: Predicted Physicochemical Properties The following properties are estimated based on structurally similar indole derivatives available in public databases.[8][9]

| Property | Predicted Value | Implication for Screening |

| Molecular Weight | ~392.3 g/mol | Adheres to Lipinski's Rule of Five (MW < 500). |

| XLogP3 | ~5.5 | High lipophilicity; suggests good membrane permeability but may indicate potential for poor aqueous solubility or non-specific binding. |

| Hydrogen Bond Donors | 0 (N-H is Boc-protected) | Reduced potential for H-bond donation unless the Boc group is cleaved. |

| Hydrogen Bond Acceptors | 2 (Carbonyl oxygens) | Can participate in hydrogen bonding with target proteins. |

| Rotatable Bonds | 4 | Moderate conformational flexibility. |

The Initial Screening Cascade: A Phased Approach

A tiered or cascaded approach is essential in early drug discovery to manage costs and complexity.[10] This strategy uses broad, cost-effective assays to filter large numbers of compounds initially, followed by more complex, biologically relevant assays for a smaller, prioritized set. Our proposed cascade focuses on eliminating problematic compounds early and identifying validated hits with a plausible mechanism of action.

Caption: The tiered initial screening cascade for a novel chemical entity (NCE).

Detailed Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following protocols are detailed to ensure self-validation and clear interpretation of results.

Protocol: General Cytotoxicity Screening (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to assess a compound's effect on cell metabolic activity, which serves as a proxy for cell viability.[11] This initial screen is critical to determine the concentration window where the compound is not broadly cytotoxic, which is essential for interpreting results from subsequent target-specific assays.[12]

Materials:

-

Human cancer cell line (e.g., A549 - lung carcinoma)

-

DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

96-well flat-bottom sterile plates

-

Test Compound: Tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate, dissolved in DMSO to a 10 mM stock.

-

MTT Reagent: 5 mg/mL in sterile PBS

-

Solubilization Solution: DMSO or 0.01 M HCl in isopropanol

-

Positive Control: Doxorubicin (10 µM)

-

Vehicle Control: 0.1% DMSO in media

-

Microplate spectrophotometer

Step-by-Step Methodology:

-

Cell Seeding: Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Perform a serial dilution of the NCE stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations, vehicle control, or positive control.

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well. Incubate for another 4 hours. The rationale for this step is that viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[11][13]

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

-

Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (OD_treated / OD_vehicle) * 100

-

Plot the % Viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

-

Protocol: High-Throughput Screening (HTS) - Kinase Inhibition Assay

Rationale: Given the indole scaffold's known propensity to inhibit kinases, an HTS campaign against a panel of relevant kinases (e.g., those implicated in oncology like EGFR, CDK2, AKT) is a logical primary screen.[4][6] Fluorescence-based assays are common in HTS due to their high sensitivity and automation compatibility.[7]

Materials:

-

Recombinant human kinases (e.g., CDK2/CycA)

-

Kinase-specific substrate peptide with a fluorescent tag

-

ATP

-

Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

384-well black, low-volume plates

-

Test Compound, positive control (e.g., Staurosporine), and vehicle control (DMSO)

-

Automated liquid handling system

-

Fluorescence plate reader

Step-by-Step Methodology:

-

Assay Preparation: On an automated liquid handler, dispense 50 nL of the test compound, positive control, or vehicle control into the wells of a 384-well plate. The NCE should be tested at a single, high concentration (e.g., 10 µM) within its non-toxic range determined by the MTT assay.

-

Enzyme Addition: Add 5 µL of the kinase solution (pre-diluted in assay buffer) to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Add 5 µL of the substrate/ATP mixture to initiate the kinase reaction.

-

Incubation: Incubate the plate for 60 minutes at 30°C.

-

Reaction Termination & Detection: Add 10 µL of a "stop/detection" solution. This solution typically halts the enzymatic reaction and contains reagents that modify the substrate based on its phosphorylation state, leading to a change in fluorescence.

-

Data Acquisition: Read the fluorescence intensity on a compatible plate reader.

-

Analysis: Calculate the percent inhibition for the test compound:

-

% Inhibition = 100 * (1 - [(Signal_compound - Signal_min) / (Signal_max - Signal_min)])

-

Where Signal_min is the positive control (maximum inhibition) and Signal_max is the vehicle control (no inhibition).

-

A "hit" is typically defined as a compound exhibiting inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the vehicle control).[14]

-

Hit Triage and Validation Logic

Identifying a "hit" in a primary HTS is merely the beginning.[15][16] A rigorous validation process is essential to eliminate false positives and prioritize genuine, promising candidates for the next phase of drug discovery.[17]

Sources

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 3. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tert-Butyl 3-bromo-1H-indole-1-carboxylate | C13H14BrNO2 | CID 20097636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate | C14H16BrNO3 | CID 72183394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. mdpi.com [mdpi.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]

- 15. criver.com [criver.com]

- 16. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]

- 17. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate, a substituted indole derivative with significant potential in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific molecule, this document synthesizes information from closely related analogues and established principles of indole chemistry to offer insights into its structure, nomenclature, potential synthesis, and applications.

Chemical Identity and Nomenclature

The precise chemical identification of a novel compound is paramount for scientific discourse and patentability. Based on the structural components, the systematic and alternative names for the topic compound are established as follows.

IUPAC Name

The formal name, assigned according to the definitive rules set by the International Union of Pure and Applied Chemistry (IUPAC), is tert-butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate .

This nomenclature is derived from the parent structure, indole, with the positions of the substituents indicated by numbers. The carboxylic acid at position 6 is esterified with a tert-butyl group. The bromine and cyclohexyl groups are located at positions 2 and 3, respectively. The "1H" indicates that the nitrogen atom of the indole ring is bonded to a hydrogen atom.

Synonyms and Common Names

In scientific literature and chemical databases, this compound may be referred to by various synonyms, often arising from different naming conventions or for brevity. Potential synonyms include:

-

2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid, tert-butyl ester

-

tert-Butyl 2-bromo-3-cyclohexyl-6-indolylcarboxylate

Physicochemical Properties (Predicted)

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₉H₂₄BrNO₂ | Based on the constituent atoms. |

| Molecular Weight | 394.31 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for similar organic compounds.[1] |

| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Insoluble in water. | The large non-polar regions (cyclohexyl, tert-butyl, indole ring) dominate the polarity of the ester and N-H groups. |

| Melting Point | Expected to be in the range of 100-200 °C | Substituted indole derivatives often have melting points in this range. |

| Boiling Point | > 400 °C (decomposes) | High molecular weight and polarity suggest a high boiling point, likely with decomposition. |

Strategic Importance in Medicinal Chemistry

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates.[2][3] The specific substitution pattern of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate endows it with several features that are highly valuable for the synthesis of novel therapeutic agents.

-

Versatile Synthetic Handle : The bromine atom at the 2-position is a key functional group that can be readily modified using a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR).

-

Modulation of Physicochemical Properties : The cyclohexyl group at the 3-position and the tert-butyl ester at the 6-position significantly increase the lipophilicity of the molecule. This can enhance cell membrane permeability and oral bioavailability, which are crucial pharmacokinetic properties.

-

Potential for Novel Biological Activity : The unique combination of substituents may lead to novel interactions with biological targets. Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2]

Proposed Synthetic Pathways

While a specific synthesis for this compound is not documented, a plausible synthetic route can be designed based on established indole synthetic methodologies. The following diagram outlines a potential multi-step synthesis.

Sources

Methodological & Application

Application Note & Synthesis Protocol: A Guided Synthesis of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate , a functionalized indole derivative with significant potential as a scaffold in medicinal chemistry and drug discovery programs. Indole-based structures are central to numerous pharmacologically active agents, and the specific substitution pattern of this target molecule—featuring a bromine atom at the C2 position, a bulky cyclohexyl group at C3, and a tert-butyl ester at C6—offers multiple points for further chemical diversification.[1] This guide details a rational, multi-step synthetic strategy, explains the mechanistic basis for each transformation, and provides practical insights for execution by researchers in organic synthesis and pharmaceutical development.

Introduction: The Significance of Functionalized Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs. Its electron-rich nature and versatile reactivity allow for extensive functionalization. The target molecule, tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate, is a bespoke building block designed for utility in library synthesis. The C2-bromo position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or amino substituents.[2] The C3-cyclohexyl group provides steric bulk and lipophilicity, which can be crucial for modulating protein-ligand interactions. Finally, the C6-tert-butyl carboxylate offers a site for modification or can be hydrolyzed to the corresponding carboxylic acid for further derivatization.

Overall Synthetic Strategy

The synthesis of this highly substituted indole is not a trivial one-pot reaction but rather a strategic sequence of protection, functionalization, and deprotection steps. The chosen pathway is designed to control regioselectivity, particularly for the key alkylation and bromination steps. The C3 position of the indole ring is the most nucleophilic and kinetically favored site for electrophilic attack.[3] Therefore, direct bromination of the indole core would likely result in undesired C3 substitution. Our strategy circumvents this by first installing the C3-cyclohexyl group, which then acts as a blocking group, directing subsequent bromination to the C2 position.

The overall workflow is depicted below. It begins with the commercially available indole-6-carboxylic acid, proceeds through esterification and a protective N-Boc strategy to facilitate clean C3-alkylation, and concludes with deprotection and regioselective C2-bromination.

Figure 1: Proposed synthetic workflow for the target compound.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Indole-6-carboxylic acid | ≥98% | Commercial |

| tert-Butanol (t-BuOH) | Anhydrous | Commercial |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) | ≥98% | Commercial |

| 4-Dimethylaminopyridine (DMAP) | ≥99% | Commercial |

| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥98% | Commercial |

| Dichloromethane (DCM) | Anhydrous | Commercial |

| Cyclohexene | 99% | Commercial |

| Trifluoroacetic acid (TFA) | ≥99% | Commercial |

| N-Bromosuccinimide (NBS) | ≥98% | Commercial |

| Acetonitrile (MeCN) | Anhydrous | Commercial |

| Diethyl ether (Et₂O) | ACS Grade | Commercial |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Laboratory Prepared |

| Brine | ACS Grade | Laboratory Prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial |

| Silica Gel | 230-400 mesh | Commercial |

Step 1: Synthesis of tert-Butyl 1H-indole-6-carboxylate

Rationale: The first step is the protection of the carboxylic acid as a tert-butyl ester. This group is sterically hindering and stable to many reaction conditions but can be removed later under acidic conditions if necessary. Direct esterification using tert-butanol is facilitated by coupling agents EDCI and DMAP.

Protocol:

-

To a dry 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add indole-6-carboxylic acid (1.0 eq), tert-butanol (3.0 eq), and anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Cool the stirred suspension to 0 °C using an ice bath.

-

Add 4-dimethylaminopyridine (DMAP, 0.1 eq) followed by the slow, portion-wise addition of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI, 1.5 eq).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford tert-Butyl 1H-indole-6-carboxylate as a solid.

Step 2: Synthesis of 1-(tert-butoxycarbonyl)-tert-butyl 1H-indole-6-carboxylate

Rationale: The indole N-H proton is acidic and can interfere with subsequent electrophilic reactions. Protection with a tert-butoxycarbonyl (Boc) group is a standard procedure that increases the stability of the indole ring and can influence the regioselectivity of further reactions.[4]

Protocol:

-

Dissolve tert-Butyl 1H-indole-6-carboxylate (1.0 eq) in anhydrous DCM in a dry round-bottom flask.

-

Add DMAP (0.1 eq) and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) to the solution at room temperature.

-

Stir the mixture for 2-4 hours. Monitor for the disappearance of the starting material by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The resulting crude product, 1-(tert-butoxycarbonyl)-tert-butyl 1H-indole-6-carboxylate , is often of sufficient purity for the next step. If necessary, it can be purified by a quick filtration through a silica plug, eluting with ethyl acetate/hexanes.

Step 3: Friedel-Crafts Alkylation for tert-Butyl 1-(tert-butoxycarbonyl)-3-cyclohexyl-1H-indole-6-carboxylate

Rationale: This is the key C-C bond-forming step. A Friedel-Crafts-type alkylation introduces the cyclohexyl group at the electron-rich C3 position. The N-Boc group helps to moderate the reactivity of the indole and prevent polymerization. Using cyclohexene with a strong protic acid like trifluoroacetic acid (TFA) generates a cyclohexyl cation in situ, which acts as the electrophile.

Protocol:

-

Dissolve the N-Boc protected indole from Step 2 (1.0 eq) in anhydrous DCM and cool to 0 °C.

-

Add cyclohexene (2.0 eq) to the solution.

-

Slowly add trifluoroacetic acid (TFA, 1.5 eq) dropwise via a syringe. A color change is typically observed.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold saturated NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by flash column chromatography to yield tert-Butyl 1-(tert-butoxycarbonyl)-3-cyclohexyl-1H-indole-6-carboxylate .

Step 4: N-Deprotection to Yield tert-Butyl 3-cyclohexyl-1H-indole-6-carboxylate

Rationale: The N-Boc group must be removed to restore the N-H moiety as specified in the target molecule's name (1H-indole). This is readily achieved under acidic conditions using TFA, which cleaves the carbamate without affecting the tert-butyl ester under controlled conditions.

Protocol:

-

Dissolve the product from Step 3 (1.0 eq) in DCM.

-

Add trifluoroacetic acid (TFA, 5.0-10.0 eq) and stir the mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once complete, remove the solvent and excess TFA under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash carefully with saturated NaHCO₃ solution until gas evolution ceases, followed by a brine wash.

-

Dry the organic layer over MgSO₄, filter, and concentrate to give tert-Butyl 3-cyclohexyl-1H-indole-6-carboxylate , which can be used directly in the next step.

Step 5: Regioselective C2-Bromination

Rationale: With the C3 position now blocked by the bulky cyclohexyl group, electrophilic bromination is directed to the next most activated position, C2. N-Bromosuccinimide (NBS) is a mild and effective source of electrophilic bromine for this transformation.[5] The reaction is typically fast and clean.

Protocol:

-

Dissolve the deprotected indole from Step 4 (1.0 eq) in acetonitrile (MeCN) in a flask protected from light.

-

Cool the solution to 0 °C.

-

Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 30-60 minutes. Monitor closely by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield the final product, tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate .

Figure 2: Detailed workflow for the final C2-bromination step.

Data Summary & Characterization

The final product and key intermediates should be characterized using standard analytical techniques to confirm their structure and purity.

| Compound | Expected Yield Range (%) | Analytical Techniques |

| tert-Butyl 1H-indole-6-carboxylate | 75-85 | ¹H NMR, ¹³C NMR, LC-MS |

| 1-(Boc)-tert-butyl 1H-indole-6-carboxylate | 90-98 | ¹H NMR, LC-MS |

| 1-(Boc)-tert-butyl 3-cyclohexyl-1H-indole-6-carboxylate | 60-75 | ¹H NMR, ¹³C NMR, LC-MS |

| tert-Butyl 3-cyclohexyl-1H-indole-6-carboxylate | 85-95 | ¹H NMR, LC-MS |

| Final Product | 70-85 | ¹H NMR, ¹³C NMR, HRMS |

Expected ¹H NMR for Final Product (CDCl₃, 400 MHz): δ ~8.1 (s, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~2.8 (m, 1H, cyclohexyl-CH), ~1.9-1.2 (m, 10H, cyclohexyl-CH₂), 1.6 (s, 9H, t-Butyl). The NH proton will appear as a broad singlet, typically > 8.0 ppm.

Safety and Handling

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid exposure to light and moisture.

-

Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Always handle in a chemical fume hood with acid-resistant gloves and a face shield.

-

Dichloromethane (DCM): A suspected carcinogen. Use only in a well-ventilated fume hood.

-

General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory PPE should be worn at all times.

References

-

Sun, L., Zhang, X., Li, Z., Ma, J., Zeng, Z., & Jiang, H. (2018). A Versatile C-H Halogenation Strategy for Indole Derivatives under Electrochemical Catalyst- and Oxidant-free Condition. European Journal of Organic Chemistry, 2018(35), 4949–4952. Available at: [Link]

-

Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8). Available at: [Link]

-

Murphy, K. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. The Undergraduate Review, 10, Article 19. Available at: [Link]

-

Hino, T., & Nakagawa, M. (1979). Bromination of 3-Substituted Indoles. Isolation and Properties of 3-Bromoindolenines. Heterocycles, 12(1), 1-1. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of indole-6-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2025). Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. Available at: [Link]

Sources

Harnessing the Suzuki-Miyaura Cross-Coupling for the Advanced Functionalization of Indole Scaffolds: A Protocol Using tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate

An Application Guide for Medicinal Chemists

Introduction: The Convergence of a Privileged Scaffold and a Nobel-Winning Reaction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2] Its unique electronic properties and ability to participate in various biological interactions have established it as a "privileged scaffold" in drug discovery.[3][4] The functionalization of the indole ring system is therefore a critical endeavor, enabling the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutics for oncology, neurodegenerative disorders, and infectious diseases.[2][5]

Among the myriad of chemical transformations available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan for its reliability, functional group tolerance, and broad applicability in forging carbon-carbon bonds.[6][7] First reported by Akira Suzuki in 1979, this reaction, which earned a share of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls, styrenes, and polyolefins.[6]

This application note provides a comprehensive guide for researchers on the strategic use of the Suzuki-Miyaura reaction to functionalize the C-2 position of a highly substituted indole, specifically tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate . We will delve into the mechanistic underpinnings, provide a field-tested experimental protocol, and offer expert insights into optimization and troubleshooting.

The Substrate: A Platform for Diversity

The selected substrate, tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate , is an advanced intermediate designed for diversity-oriented synthesis. Its key features include:

-

C-2 Bromo Handle: The bromine atom at the 2-position of the indole is the primary reactive site for the Suzuki-Miyaura coupling. The C-Br bond is sufficiently reactive to undergo oxidative addition to the Palladium(0) catalyst, initiating the catalytic cycle.[8]

-

C-3 Cyclohexyl Group: This bulky, lipophilic group provides a three-dimensional structural element, often crucial for enhancing binding affinity and modulating pharmacokinetic properties.

-

C-6 tert-Butyl Carboxylate Group: This ester functionality serves as a versatile synthetic handle for further modification or can act as a bioisostere for other functional groups, influencing the electronic properties and potential interactions of the final molecule.

-

Unprotected N-H: The presence of a free N-H group on the indole ring presents a specific challenge. Under basic reaction conditions, this acidic proton can be deprotonated, potentially altering the electronic nature of the substrate or interacting with the catalyst.[9] However, successful couplings on N-H free indoles are well-documented and highly desirable as they avoid additional protection/deprotection steps.[9]

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction

Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The reaction proceeds through a sequence of three fundamental steps involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[8][10]

-

Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the indole substrate. This is often the rate-determining step and results in a square-planar Pd(II) complex.[8]

-

Transmetalation: In this step, the organic moiety from the organoboron species (e.g., a boronic acid) is transferred to the palladium center. This process requires activation by a base, which forms a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), facilitating the exchange of the halide ligand on the palladium complex.[11]

-

Reductive Elimination: The final step involves the two organic groups on the Pd(II) complex coupling and eliminating from the metal center to form the new C-C bond. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate with a generic arylboronic acid.

4.1 Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | >95% | In-house/Custom | The limiting reagent. |

| Arylboronic Acid | >98% | Commercial | e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, etc. |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | >98% | Commercial | Air-sensitive. Handle under inert atmosphere. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, powder | Commercial | Finely powdered base is preferred for better solubility/reactivity. |

| 1,4-Dioxane | Anhydrous | Commercial | Use a freshly opened bottle or solvent from a purification system. |

| Deionized Water | N/A | In-house | Must be degassed before use. |

| Ethyl Acetate | ACS Grade | Commercial | For extraction. |

| Brine (Saturated NaCl solution) | N/A | In-house | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | For drying organic layers. |

| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |

4.2 Equipment

-

Round-bottom flask or reaction vial suitable for heating

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon manifold)

-

Heating mantle or oil bath with temperature control

-

TLC plates (e.g., Silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Glassware for work-up (separatory funnel, beakers, etc.)

-

Column chromatography setup

4.3 Step-by-Step Procedure

-

Reaction Setup:

-

To an oven-dried round-bottom flask containing a magnetic stir bar, add tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq.).

-

Seal the flask with a rubber septum.

-

-

Inert Atmosphere:

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to catalyst degradation and homocoupling of the boronic acid.[10]

-

-

Solvent Addition:

-

Through the septum, add degassed 1,4-dioxane and degassed deionized water via syringe. A typical solvent ratio is 4:1 to 5:1 (dioxane:water). The total solvent volume should be sufficient to create a stirrable slurry (e.g., ~0.1 M concentration of the limiting reagent). Water is often crucial for dissolving the inorganic base and facilitating the transmetalation step.[10]

-

-

Reaction Execution:

-

Lower the flask into a preheated oil bath set to 80-100 °C.

-

Stir the reaction mixture vigorously. The reaction may be heterogeneous, so good mixing is essential.[10]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take small aliquots periodically to check for the consumption of the starting material. A typical reaction time is 4-16 hours.

-

-

Work-up:

-

Once the reaction is complete (or no further progress is observed), remove the flask from the heat and allow it to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude residue is typically a dark oil or solid. Purify the product by flash column chromatography on silica gel.

-

A suitable eluent system is a gradient of ethyl acetate in hexanes. The exact polarity will depend on the nature of the coupled R' group.

-

-

Characterization:

-

Confirm the structure and purity of the isolated product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

-

Optimization and Troubleshooting: A Scientist's Guide

Even a robust reaction like the Suzuki-Miyaura coupling can require optimization. Below is a logical workflow for troubleshooting common issues.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-Containing Metal Complexes and Their Medicinal Applications | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Suzuki Coupling [organic-chemistry.org]

Application Note & Protocol: Palladium-Catalyzed C-N Cross-Coupling for the Synthesis of N-Aryl Indole Derivatives

Topic: Buchwald-Hartwig Amination of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate

Introduction: Navigating the Challenges of Sterically Hindered Indole Amination

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] Its development provided a milder and more versatile alternative to traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[2]

This application note provides a detailed protocol and technical guidance for the Buchwald-Hartwig amination of a challenging substrate: tert-butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate. The indole core is a privileged scaffold in medicinal chemistry, and its functionalization is of paramount importance in drug discovery.[4] The target substrate presents several challenges:

-

Steric Hindrance: The bulky tert-butyl ester and the adjacent cyclohexyl group at the 3-position create significant steric congestion around the reactive C-Br bond at the 2-position.

-

Electron-Rich Heterocycle: The indole nucleus is an electron-rich aromatic system, which can influence the kinetics of the catalytic cycle.

-

Potential for Side Reactions: The presence of the indole N-H proton and the ester functionality requires careful selection of the base to avoid unwanted side reactions.[1]